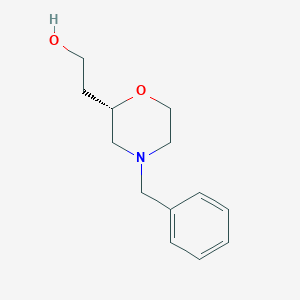
(S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol is a chiral compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable benzyl halide under basic conditions.
Chiral Resolution: The racemic mixture can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Reduction: The final step involves the reduction of the intermediate to obtain the desired this compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated chiral resolution techniques to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the morpholine ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
(S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Benzylmorpholin-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
4-Benzylmorpholine: A simpler derivative without the chiral center.
2-(4-Benzylmorpholin-2-yl)ethanol: A non-chiral analog.
Uniqueness
(S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol is unique due to its chiral nature, which can lead to specific interactions with biological targets. This makes it a valuable compound in medicinal chemistry for the development of enantioselective drugs.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-[(2S)-4-benzylmorpholin-2-yl]ethanol |
InChI |
InChI=1S/C13H19NO2/c15-8-6-13-11-14(7-9-16-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m0/s1 |
InChI Key |
YVENDIOSKPJMLX-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)CCO |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















